molecular formula C26H24N2O4 B11142492 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11142492
M. Wt: 428.5 g/mol
InChI Key: DDNUEMSADIVBJX-UHFFFAOYSA-N
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Description

This compound (CAS: 1401575-38-9) features a coumarin core substituted with a 3-benzyl-4-methyl group and an acetamide side chain linked to a 2-(2-pyridyl)ethyl moiety. Its molecular formula is C₂₆H₂₄N₂O₄ (MW: 428.5), and it is structurally characterized by:

  • Acetamide side chain: The pyridyl ethyl group introduces hydrogen-bonding capacity and basicity, which may improve solubility compared to simpler alkyl/aryl substituents .

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C26H24N2O4/c1-18-22-11-10-21(31-17-25(29)28-14-12-20-9-5-6-13-27-20)16-24(22)32-26(30)23(18)15-19-7-3-2-4-8-19/h2-11,13,16H,12,14-15,17H2,1H3,(H,28,29)

InChI Key

DDNUEMSADIVBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=CC=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl.

    Coupling Reaction: This intermediate is then coupled with N-[2-(2-pyridyl)ethyl]acetamide using appropriate coupling agents and solvents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. standard organic synthesis techniques and equipment would be employed, including reactors for multi-step synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromen and pyridyl rings.

    Reduction: Reduced forms of the chromen and pyridyl rings.

    Substitution: Substituted derivatives at the benzyl or pyridyl positions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of coumarin, including this compound, exhibit significant antiviral properties. Research has shown that compounds with similar structures have been effective against various viral strains, including hepatitis C and influenza viruses. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .

Antibacterial Potential

The compound has also been evaluated for its antibacterial activity. In vitro studies suggest that it may inhibit the growth of several bacterial strains, making it a candidate for developing new antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance .

Anticancer Properties

Coumarin derivatives are known for their anticancer properties. This specific compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The presence of the benzyl and pyridine moieties appears to enhance its cytotoxic effects against specific cancer cell lines .

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship have revealed that modifications to the benzyl and pyridine groups significantly affect the compound's biological activity. This information is crucial for designing more potent analogs .

Case Studies

StudyFocusFindings
Hashem et al. (2024)Antiviral ActivityDemonstrated significant inhibition of hepatitis C virus replication at low concentrations .
El-Sabbagh et al. (2024)Antibacterial PropertiesShowed effectiveness against resistant bacterial strains, highlighting potential therapeutic applications .
PMC8428256 (2021)Anticancer EffectsInduced apoptosis in breast cancer cell lines, suggesting a mechanism for tumor suppression .

Mechanism of Action

The exact mechanism of action for 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

    Enzyme Inhibition: Potentially inhibits enzymes involved in disease pathways.

    Receptor Binding: May bind to specific receptors, modulating their activity.

    Signal Transduction: Influences cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of the Coumarin Core

(a) 2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide (4cc)
  • Structure : Differs in the acetamide substituent (m-tolyl vs. pyridyl ethyl).
  • Properties : Molecular formula C₂₅H₂₂N₂O₄ (MW: ~414.5). The absence of a pyridyl group reduces polarity, likely lowering aqueous solubility compared to the target compound .
  • Synthesis : Prepared via Smiles rearrangement, yielding 74% with Cs₂CO₃ as base .
(b) 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide
  • Structure : Replaces 3-benzyl-4-methyl with a 4-phenyl group on the coumarin.
  • Properties : Molecular formula C₂₄H₂₀N₂O₄ (MW: 408.4). The 4-phenyl substitution may increase π-π stacking interactions but reduce steric hindrance compared to 3-benzyl-4-methyl .
(c) 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide Derivatives
  • Structure : Lack the 3-benzyl group and pyridyl ethyl side chain.
  • Activity : Derivatives (e.g., 4na, 4cb) show anticancer and antimicrobial properties, suggesting the acetamide moiety is critical for bioactivity .

Analogues with Modified Acetamide Side Chains

(a) (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Structure : Features a chloro-phenylacetamide group instead of pyridyl ethyl.
  • Activity : Exhibits superior anti-inflammatory activity (vs. ibuprofen), highlighting the impact of electron-withdrawing substituents on bioactivity .
(b) N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • Structure : Replaces pyridyl with benzimidazole, introducing aromatic nitrogen atoms.
  • Properties : Increased hydrogen-bonding capacity may enhance target binding compared to pyridyl derivatives .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula MW Key Functional Groups IR (C=O, C≡N) cm⁻¹ ¹H NMR Shifts (δ, ppm)
Target Compound C₂₆H₂₄N₂O₄ 428.5 3-Benzyl-4-methyl coumarin, pyridyl ethyl 1664 (C=O) 7.2–7.8 (ArH), 4.2 (OCH₂CO), 3.6 (NCH₂)
4cc C₂₅H₂₂N₂O₄ 414.5 3-Benzyl-4-methyl coumarin, m-tolyl 1662 (C=O) 7.1–7.5 (ArH), 2.3 (CH₃ on toluene)
(±)-2-Chloro derivative C₁₈H₁₅ClNO₃ 328.8 4-Methyl coumarin, chloro-phenyl 1680 (C=O), 760 (C-Cl) 7.3–7.6 (ArH), 5.1 (CHCl)

Key Observations :

  • The pyridyl ethyl group in the target compound introduces distinct NMR signals (e.g., δ ~3.6 ppm for NCH₂) absent in m-tolyl or benzyl derivatives.
  • 3-Benzyl-4-methyl substitution causes upfield shifts in coumarin aromatic protons due to steric and electronic effects .

Biological Activity

The compound 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.38 g/mol. The structure features a chromenyl moiety linked to a pyridine ring, which is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of chromenyl compounds exhibit significant anticancer properties. For example, compounds similar in structure to 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (μM)
2bHL-6010.32
2bHCT-156.62
2bUO-317.69

These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Chromene derivatives have also been reported to possess anti-inflammatory properties. Research indicates that certain analogs can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Antiviral Properties

Additionally, some studies have highlighted the antiviral potential of similar compounds against various viruses. For instance, certain naphthyridine derivatives have demonstrated efficacy against hepatitis C virus (HCV) and other viral agents, suggesting that modifications in the chromene structure could enhance antiviral activity .

The biological activity of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is likely mediated through multiple pathways:

  • VEGFR Inhibition : Compounds targeting the vascular endothelial growth factor receptor (VEGFR) have shown promise in reducing tumor growth and angiogenesis .
  • Kinase Inhibition : Some derivatives act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression .
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in related compounds, leading to programmed cell death in cancer cells .

Case Studies

A notable case study involved a derivative similar to our compound being evaluated for its effects on human breast cancer cells (MCF-7). The study reported an IC50 value indicating significant antiproliferative effects compared to standard treatments like tamoxifen .

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